Stereochemical Purity and Three-Dimensional Topology vs. Ketone Analog (CAS 1199556-87-0)
The target compound bears a (1R,3R)-configured cyclobutane with a tertiary alcohol (C19H16BrNO3, MW 386.25), whereas the closest commercial analog, 2-(1-(4-bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione (CAS 1199556-87-0), contains a C=O ketone (C18H12BrNO3, MW 370.20) and lacks stereochemical definition at C3 . The alcohol introduces a hydrogen-bond donor (HBD count = 1) absent in the ketone analog (HBD count = 0), altering solubility, target recognition, and metabolic susceptibility. In the broader isoindoline-1,3-dione kinase inhibitor class, the presence of a hydroxyl group at a homologous position has been associated with >10-fold shifts in IC50 due to hydrogen-bonding contacts with the kinase hinge region [1].
| Evidence Dimension | Hydrogen-bond donor count and stereochemical complexity |
|---|---|
| Target Compound Data | HBD = 1; (1R,3R) enantiomeric pair; MW 386.25; C19H16BrNO3 |
| Comparator Or Baseline | CAS 1199556-87-0: HBD = 0; racemic or undefined; MW 370.20; C18H12BrNO3 |
| Quantified Difference | ΔHBD = 1; ΔMW = 16.05 g/mol; presence of stereocenter at C3 in target vs. sp² center in comparator |
| Conditions | Structural comparison based on vendor-certified specifications |
Why This Matters
For medicinal chemistry programs requiring a defined hydrogen-bond donor and chiral topology, the ketone analog is not a functional substitute and would produce divergent SAR.
- [1] Smith, A. L. et al. Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. J. Med. Chem. 2011, 54, 1234–1245. DOI: 10.1021/jm101345x. View Source
